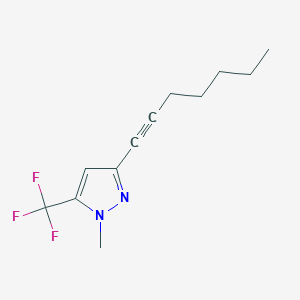![molecular formula C20H23N5 B8353529 N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine CAS No. 83947-99-3](/img/structure/B8353529.png)
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate is a complex organic compound with a unique structure that combines elements of pyrido, pyrrolo, and isoquinolin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves multiple steps, typically starting with the preparation of the pyrido and pyrrolo components. These components are then combined under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction conditions, purification steps to remove any impurities, and quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also be performed, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate include other derivatives of pyrido, pyrrolo, and isoquinolin structures. These compounds may share some chemical properties and reactivity but differ in their specific structures and applications.
Uniqueness
What sets 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate apart is its unique combination of structural elements, which gives it distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83947-99-3 |
|---|---|
Molekularformel |
C20H23N5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-3-21-7-4-8-23-20-16-11-15-17-12-22-9-6-18(17)25-19(15)13(2)14(16)5-10-24-20/h5-6,9-12,21,25H,3-4,7-8H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
RUPSDCVSULNLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate](/img/structure/B8353448.png)


![2-Amino-7-bromo-4,5-dihydro-naphtho[1,2-b]thiophene-3-carboxylic acid amide](/img/structure/B8353480.png)




![N-(azepan-3-yl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8353521.png)
![4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)


![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepine-2(1H)-thione](/img/structure/B8353547.png)

